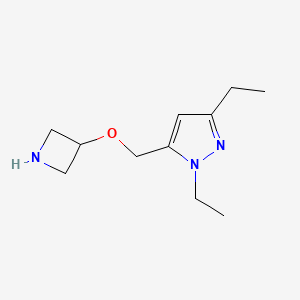![molecular formula C6H10OS B15302781 7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
7-Oxabicyclo[2.2.1]heptane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo[2.2.1]heptane-2-thiol is a bicyclic compound that features a sulfur atom and an oxygen atom within its structure. This compound is part of the oxanorbornane family, which is known for its unique chemical properties and biological activities. The presence of both sulfur and oxygen atoms in the bicyclic framework makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-thiol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization. The scalability of this method makes it suitable for industrial applications, where large quantities of the compound are required.
化学反応の分析
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted oxanorbornane derivatives.
科学的研究の応用
7-Oxabicyclo[2.2.1]heptane-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-thiol involves its interaction with various molecular targets and pathways. The sulfur atom can form covalent bonds with biological molecules, leading to the inhibition or activation of specific enzymes or receptors. The bicyclic structure also allows for specific interactions with proteins and other macromolecules, contributing to its biological activity .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Lacks the sulfur atom but shares the bicyclic structure.
7-Oxabicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a thiol group.
Cantharidin: A natural product with a similar bicyclic structure but different functional groups.
Uniqueness
7-Oxabicyclo[2.2.1]heptane-2-thiol is unique due to the presence of both sulfur and oxygen atoms in its bicyclic framework. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C6H10OS |
|---|---|
分子量 |
130.21 g/mol |
IUPAC名 |
7-oxabicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C6H10OS/c8-6-3-4-1-2-5(6)7-4/h4-6,8H,1-3H2 |
InChIキー |
ZEZNMBDDHBJRER-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1O2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
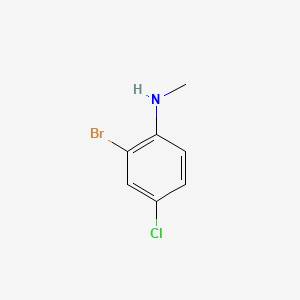
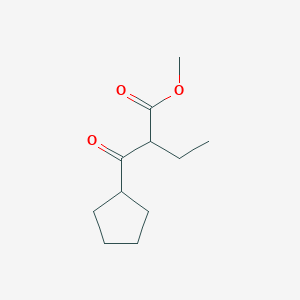
![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)

![3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride](/img/structure/B15302756.png)
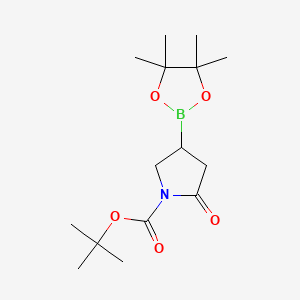
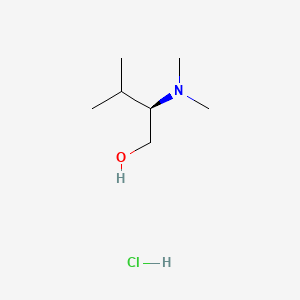
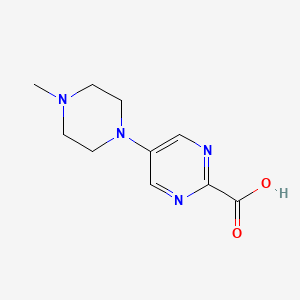
![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)
